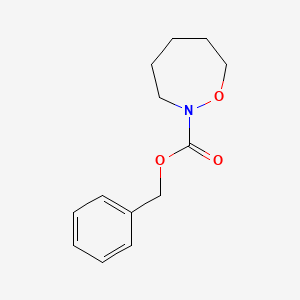
2-cyclopropyl-2-methylpropanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-methylpropanethioamide (CMPA) is an organic compound with a unique structure that can be used in a variety of scientific applications. It is a cyclic amide with a thioamide group, and it is a derivative of propionic acid. CMPA has been found to have a variety of biochemical and physiological effects, as well as a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
2-cyclopropyl-2-methylpropanethioamide has a variety of potential applications in scientific research. It has been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids in the body. It has also been used as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. 2-cyclopropyl-2-methylpropanethioamide has also been studied as a potential anti-inflammatory agent, as well as a potential drug for the treatment of Alzheimer's disease.
Mécanisme D'action
2-cyclopropyl-2-methylpropanethioamide has been found to interact with a variety of enzymes and proteins in the body. It has been found to inhibit the enzyme PLA2, which is involved in the breakdown of phospholipids. It has also been found to inhibit the enzyme COX, which is involved in the synthesis of prostaglandins. 2-cyclopropyl-2-methylpropanethioamide has also been found to interact with a variety of other enzymes and proteins, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
2-cyclopropyl-2-methylpropanethioamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme PLA2, which is involved in the breakdown of phospholipids. It has also been found to inhibit the enzyme COX, which is involved in the synthesis of prostaglandins. 2-cyclopropyl-2-methylpropanethioamide has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, 2-cyclopropyl-2-methylpropanethioamide has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-cyclopropyl-2-methylpropanethioamide in lab experiments is that it is a relatively stable compound, and it is relatively easy to synthesize. Additionally, 2-cyclopropyl-2-methylpropanethioamide has a wide range of potential applications in scientific research, and it has been found to interact with a variety of enzymes and proteins in the body. However, there are some limitations to using 2-cyclopropyl-2-methylpropanethioamide in lab experiments. For example, it is relatively expensive to synthesize, and it is not always easy to obtain in large quantities. Additionally, 2-cyclopropyl-2-methylpropanethioamide can be toxic in high doses, and it can be difficult to control the concentration of 2-cyclopropyl-2-methylpropanethioamide in experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-cyclopropyl-2-methylpropanethioamide in scientific research. For example, 2-cyclopropyl-2-methylpropanethioamide could be used to study the effects of phospholipase A2 (PLA2) inhibitors on the breakdown of phospholipids in the body. Additionally, 2-cyclopropyl-2-methylpropanethioamide could be used to study the effects of cyclooxygenase (COX) inhibitors on the synthesis of prostaglandins. 2-cyclopropyl-2-methylpropanethioamide could also be used to study the effects of cyclooxygenase-2 (COX-2) inhibitors on the synthesis of prostaglandins. Additionally, 2-cyclopropyl-2-methylpropanethioamide could be used to study the effects of 5-lipoxygenase (5-LOX) inhibitors on the synthesis of leukotrienes. Finally, 2-cyclopropyl-2-methylpropanethioamide could be used to study the effects of anti-inflammatory agents on the body.
Méthodes De Synthèse
2-cyclopropyl-2-methylpropanethioamide can be synthesized through the reaction of propionic acid with a thioamide group, which is then cyclized to form the cyclic amide. This reaction is typically carried out in aqueous media and involves the use of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of 80-100°C, and the reaction time can range from several hours to several days, depending on the desired product. The reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-cyclopropyl-2-methylpropanethioamide can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylmethyl bromide", "2-methylpropanethiol", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Preparation of 2-cyclopropyl-2-methylpropanethiol by reacting cyclopropylmethyl bromide with 2-methylpropanethiol in the presence of sodium hydride and dimethylformamide.", "Step 2: Oxidation of 2-cyclopropyl-2-methylpropanethiol to 2-cyclopropyl-2-methylpropanethioic acid using hydrogen peroxide and hydrochloric acid.", "Step 3: Conversion of 2-cyclopropyl-2-methylpropanethioic acid to 2-cyclopropyl-2-methylpropanethioamide by reacting with sodium hydroxide and ethyl acetate.", "Step 4: Purification of the product by extraction with ethyl acetate and drying with magnesium sulfate." ] } | |
Numéro CAS |
2353540-48-2 |
Nom du produit |
2-cyclopropyl-2-methylpropanethioamide |
Formule moléculaire |
C7H13NS |
Poids moléculaire |
143.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



